3-Bromo-4-[2-(3-thienyl)vinyl]thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7BrS2 |
|---|---|
Molecular Weight |
271.2g/mol |
IUPAC Name |
3-bromo-4-[(E)-2-thiophen-3-ylethenyl]thiophene |
InChI |
InChI=1S/C10H7BrS2/c11-10-7-13-6-9(10)2-1-8-3-4-12-5-8/h1-7H/b2-1+ |
InChI Key |
DVJQJDNMMRXGGE-OWOJBTEDSA-N |
SMILES |
C1=CSC=C1C=CC2=CSC=C2Br |
Isomeric SMILES |
C1=CSC=C1/C=C/C2=CSC=C2Br |
Canonical SMILES |
C1=CSC=C1C=CC2=CSC=C2Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy for Chemical Bond Analysis (FT-IR, FT-Raman)
Detailed experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra for 3-Bromo-4-[2-(3-thienyl)vinyl]thiophene are not available in the reviewed literature.
Theoretically, the vibrational spectra would be characterized by several key features corresponding to its functional groups. Vibrations for the thiophene (B33073) rings would include C-H stretching modes typically above 3000 cm⁻¹, aromatic C=C stretching in the 1400-1600 cm⁻¹ region, and C-S stretching vibrations which can be observed between 850 and 600 cm⁻¹. iosrjournals.org The vinyl group (-CH=CH-) would exhibit C-H stretching vibrations and a characteristic C=C stretching band. The presence of the bromine atom would introduce a C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum (700-500 cm⁻¹). Analysis of similar, though different, brominated thiophene derivatives has been conducted, confirming the assignment of these characteristic vibrational modes. rasayanjournal.co.inejournal.by
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Specific experimental UV-Visible absorption and fluorescence spectra for this compound could not be located in the available literature.
As a conjugated system containing alternating thiophene and vinyl units, this molecule is expected to absorb in the UV-Visible region. The electronic spectrum would be dominated by π-π* transitions within the conjugated backbone. The replacement of a central ring in similar oligomers with thiophene has been shown to induce a red shift (a shift to longer wavelengths) in the absorption spectrum due to stabilization of the frontier molecular orbitals. clockss.org The maximum absorption wavelength (λ_max) would provide insight into the electronic band gap of the molecule. While studies on other fluorescent thiophene-containing compounds exist, no specific emission data for this compound is available to confirm its emissive properties or quantum yield. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation (¹H NMR, ¹³C NMR)
A complete and assigned experimental ¹H NMR or ¹³C NMR spectrum for this compound is not reported in the searched scientific databases.
Based on its structure, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the two different thiophene rings and the vinyl protons. These aromatic and olefinic protons would likely appear in the chemical shift range of δ 7.0-8.0 ppm. The ¹³C NMR spectrum would show signals for the eight unique carbon atoms of the thiophene rings and the two vinyl carbons, typically in the δ 110-140 ppm region. The carbon atom bonded to the bromine would be influenced by the halogen's electronegativity and anisotropy. While NMR data is available for precursor molecules like 3-bromothiophene (B43185), this information is not sufficient to fully predict the spectrum of the final, more complex compound. rsc.orgchemicalbook.com
X-ray Crystallography for Solid-State Molecular Architecture
There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Therefore, definitive data on its solid-state conformation, bond lengths, bond angles, and intermolecular packing arrangement is not available. Crystallographic studies on other brominated thiophene derivatives have been performed, but these cannot be used to infer the specific architecture of the title compound. chemrxiv.org
Electrochemical Characterization Techniques (Cyclic Voltammetry)
Experimental data from cyclic voltammetry studies on this compound are not present in the reviewed literature. Such an analysis would be used to determine the oxidation and reduction potentials of the compound, providing information about the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This is crucial for understanding its potential application in organic electronic devices.
Computational and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is employed to determine molecular geometries, electronic properties, and reactivity. For molecules like 3-Bromo-4-[2-(3-thienyl)vinyl]thiophene, DFT can elucidate how the arrangement of thiophene (B33073) rings, the vinyl bridge, and the bromo-substituent collectively influence its molecular characteristics. researchgate.net
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting ability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEgap), is a critical parameter for predicting a molecule's stability and its potential use in optoelectronic devices. nih.govufms.br A smaller energy gap generally corresponds to a molecule that is more easily excitable, which is a desirable trait for materials used in organic solar cells and light-emitting diodes. e3s-conferences.org DFT calculations are routinely used to compute these orbital energies and the resulting gap. For this compound, the π-conjugated system spanning the two thiophene rings and the vinyl linker is expected to lead to a relatively small HOMO-LUMO gap. The bromine atom, being an electron-withdrawing group, would likely lower both the HOMO and LUMO energy levels.
Theoretical studies on similar vinyl thiophene derivatives show that increasing the length of the conjugated system generally raises the HOMO energy level and lowers the LUMO energy level, thus narrowing the energy gap. researchgate.net
Table 1: Representative Calculated Electronic Properties for Thiophene-Based Oligomers This table presents illustrative data from DFT calculations on related thiophene compounds to demonstrate typical values obtained through computational analysis. The values are not specific to this compound.
| Compound Analogue | HOMO (eV) | LUMO (eV) | ΔEgap (eV) |
| Bithiophene | -5.25 | -0.75 | 4.50 |
| Terthiophene | -5.01 | -1.21 | 3.80 |
| Vinyl-linked Bithiophene | -5.10 | -1.55 | 3.55 |
Data is synthesized from general findings in computational chemistry literature for illustrative purposes.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. Current time information in Pasuruan, ID. These maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites susceptible to electrophilic or nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) show electron-poor areas.
For this compound, an MEP analysis would likely show negative potential located over the π-systems of the thiophene rings and the vinyl bridge, as these are areas of high electron density. The sulfur atoms in the thiophene rings and the bromine atom would also influence the local electrostatic potential. The hydrogen atoms would correspond to regions of positive potential. Such analysis helps in understanding non-covalent interactions and the molecule's reactivity in chemical reactions.
Molecular Dynamics and Conformation Analysis
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govacs.org This technique allows for the exploration of different molecular conformations and their relative stabilities. For a molecule like this compound, which has rotational freedom around the single bonds of the vinyl linker and between the thiophene rings, MD simulations can predict the most likely shapes the molecule will adopt.
The torsional angle between the two thiophene rings is a key conformational parameter. acs.org Studies on similar oligothiophenes show that the planarity of the molecule significantly affects the extent of π-electron delocalization, which in turn influences its electronic and optical properties. arxiv.org MD simulations can determine the population of different conformers (e.g., planar vs. twisted) at a given temperature, providing insight into the material's properties in a solid-state film or in solution. nih.govacs.org For this compound, steric hindrance between the bromo-substituent and the adjacent thienyl group could favor a non-planar conformation.
Reaction Mechanism Studies through Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, are powerful tools for elucidating the step-by-step pathways of chemical reactions. nih.govrsc.org By calculating the energies of reactants, products, and intermediate transition states, chemists can map out the entire potential energy surface of a reaction. fiveable.me This allows for the prediction of reaction feasibility, rates, and the most likely mechanism (e.g., addition, substitution, or coupling reactions).
For this compound, these calculations could be used to study its synthesis, such as in a Heck or Stille coupling reaction, or its subsequent functionalization. For instance, calculations could model the mechanism of replacing the bromine atom with another functional group, predicting the activation energy required for the reaction to proceed. nih.gov Such studies are crucial for optimizing synthetic routes and discovering new chemical transformations. nih.gov
Predictive Modeling of Optoelectronic Properties
Theoretical modeling can predict the optoelectronic properties of materials, guiding the design of new compounds for applications in organic electronics. nih.gove3s-conferences.org Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra of molecules. researchgate.netufms.br
By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). For this compound, the extended π-conjugation is expected to result in absorption in the UV-visible region of the electromagnetic spectrum. Predictive modeling can show how modifications to the molecular structure—such as replacing the bromine atom or extending the conjugated system—would shift the absorption spectrum, allowing for the tuning of the material's color and light-harvesting capabilities. nih.govresearchgate.net
Table 2: Representative Predicted Optical Properties for Thiophene-Based Oligomers This table provides illustrative data from TD-DFT calculations on related thiophene compounds to demonstrate typical values. The values are not specific to this compound.
| Compound Analogue | Calculated λmax (nm) | Oscillator Strength (f) | Main Transition |
| Bithiophene | 310 | 0.75 | HOMO → LUMO |
| Terthiophene | 365 | 1.10 | HOMO → LUMO |
| Vinyl-linked Bithiophene | 390 | 1.25 | HOMO → LUMO |
Data is synthesized from general findings in computational chemistry literature for illustrative purposes.
Polymerization and Oligomerization Studies of 3 Bromo 4 2 3 Thienyl Vinyl Thiophene Derivatives
Chain-Growth Polymerization Mechanisms (e.g., Kumada Catalyst Transfer Polycondensation, Oxidative Polymerization)
The synthesis of well-defined polythiophenes from monomers like 3-Bromo-4-[2-(3-thienyl)vinyl]thiophene derivatives relies heavily on controlled, chain-growth polymerization mechanisms. These methods allow for precise control over molecular weight and polymer architecture, which are critical for tuning the material's final properties.
Kumada Catalyst-Transfer Polycondensation (KCTP)
Kumada Catalyst-Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a powerful chain-growth method for synthesizing conjugated polymers. nih.govnih.gov The process begins with the monomer, a di-halogenated thiophene (B33073) derivative, which is treated with a Grignard reagent (e.g., an alkylmagnesium halide). This step, the Grignard metathesis, selectively replaces one of the halogen atoms with a magnesium halide group, forming an organometallic monomer intermediate. acs.orgresearchgate.net
The polymerization is initiated by a nickel catalyst, typically bearing phosphine (B1218219) ligands like Ni(dppe)Cl₂ or Ni(dppp)Cl₂. acs.orgacs.org The catalytic cycle involves three key steps:
Oxidative Addition: The Ni(0) catalyst activates the monomer by inserting into the carbon-halogen bond.
Transmetalation: The Grignard part of a new monomer molecule displaces the halide on the nickel center. acs.org
Reductive Elimination: A new carbon-carbon bond is formed, extending the polymer chain, and the Ni catalyst is regenerated.
Crucially, in KCTP, the catalyst does not dissociate from the growing polymer chain end. Instead, it "walks" along the chain via an intramolecular catalyst transfer process after each monomer addition. nih.govresearchgate.net This "living" characteristic is what defines it as a chain-growth polymerization, enabling the synthesis of polymers with low polydispersity and controlled molecular weights. nih.govnih.gov
Oxidative Polymerization
Oxidative polymerization is another common method for synthesizing polythiophenes. This technique typically uses a chemical oxidant, such as iron(III) chloride (FeCl₃), to initiate the reaction. researchgate.netwikipedia.org The proposed mechanism involves the oxidation of the thiophene monomer to a radical cation. researchgate.netresearchgate.net These radical cations are highly reactive and couple with each other, eliminating protons to form dimers, then oligomers, and finally long polymer chains. researchgate.net
The reaction is generally a step-growth process, as any species in the solution (monomers, oligomers, polymers) can be oxidized and react, which often leads to polymers with a broader molecular weight distribution compared to KCTP. nih.gov Reaction parameters such as temperature, solvent, and monomer concentration can be adjusted to improve control over the polymerization process. nih.gov For instance, using solvents that better solvate the growing polymer can lead to higher molecular weights and improved regioregularity. nih.gov
Synthesis of Regioregular and Monodisperse Oligo(thiophenes) and Poly(thiophenes)
The performance of polythiophenes in electronic devices is critically dependent on their structural uniformity, specifically their regioregularity and monodispersity.
Regioregularity refers to the specific orientation of monomer units within the polymer chain. For a 3-substituted thiophene, three coupling types are possible: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high percentage of HT couplings results in a regioregular polymer, which can adopt a planar conformation. This planarity enhances π-orbital overlap along the polymer backbone, leading to improved charge carrier mobility and desirable optical properties. nih.govcmu.edu In contrast, regioirregular polymers, with many HH and TT couplings, have twisted backbones that disrupt conjugation. cmu.edu
The Grignard Metathesis (GRIM) method is a premier technique for achieving high regioregularity. acs.orgresearchgate.net By carefully selecting the monomer and reaction conditions, it is possible to produce poly(3-alkylthiophenes) with HT content exceeding 98%. acs.org
Monodispersity relates to the uniformity of polymer chain lengths and is quantified by the Polydispersity Index (PDI), where a value closer to 1.0 indicates a more uniform distribution. Chain-growth polymerizations like KCTP are ideal for producing monodisperse polymers because all chains grow at a similar rate from a fixed number of initiator sites. nih.govnih.gov This control allows the molecular weight to be predetermined by the monomer-to-initiator ratio. nih.gov The table below summarizes typical outcomes from different polymerization strategies for thiophene derivatives.
| Polymerization Method | Typical Catalyst/Reagent | Key Characteristics | Regioregularity (% HT) | PDI (Mw/Mn) |
|---|---|---|---|---|
| Kumada Catalyst-Transfer Polycondensation (KCTP/GRIM) | Ni(dppp)Cl₂ | Chain-growth mechanism, living character | >95% | 1.1 - 1.5 |
| Chemical Oxidative Polymerization | FeCl₃ | Step-growth mechanism, simple procedure | 50-80% (can be improved with conditions) | >2.0 |
| Electrochemical Polymerization | Applied Potential | Forms polymer film directly on electrode | Variable, often less regular | Broad |
Incorporation of the Vinyl Thiophene Moiety into Conjugated Polymer Backbones
The incorporation of a vinyl thiophene moiety, as found in this compound, into a polymer backbone is a strategic design choice to enhance the material's electronic properties. The vinyl linker (–CH=CH–) plays a crucial role in extending the π-conjugation between adjacent thiophene rings.
This extension of the conjugated system has several important consequences:
Bathochromic Shift: The longer effective conjugation length typically leads to a red-shift in the polymer's absorption spectrum, meaning it can absorb light at longer wavelengths. This is particularly advantageous for applications in organic photovoltaics, where broad absorption of the solar spectrum is desired.
Reduced Bandgap: Extending π-conjugation generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lower bandgap is a key goal in the design of materials for organic solar cells and near-infrared sensors. nih.gov
Improved Planarity and Charge Transport: The vinylene linkage can help enforce a more planar conformation of the polymer backbone. nih.gov This increased planarity facilitates better intermolecular π-π stacking in the solid state, which is essential for efficient charge transport in devices like organic field-effect transistors (OFETs). rsc.org
Monomers containing the thienylene-vinylene unit can be polymerized using standard cross-coupling reactions. The Horner-Wadsworth-Emmons reaction is one such method used to create vinylene-linked polymers, offering a route to materials with superior conjugation compared to those made via other condensation reactions. nih.gov The inclusion of these moieties allows for fine-tuning the optoelectronic properties of the resulting polymers, making them suitable for high-performance electronic applications. rsc.orgmdpi.com
Architectural Design of Thiophene-Based π-Conjugated Polymers for Specific Functions
Key architectural design strategies include:
Side-Chain Engineering: The functional groups attached to the thiophene ring are critical. Long, branched alkyl chains can improve solubility and processability, but may also disrupt solid-state packing if not designed carefully. rsc.org Introducing specific functional groups via post-polymerization modification allows for the creation of materials for sensors or for building complex layered structures. acs.orgcmu.edu
Control of the Polymer Backbone: The structure of the main chain dictates the fundamental electronic properties. This includes controlling regioregularity to ensure maximum conjugation and planarity. cmu.edu Another approach is the creation of donor-acceptor (D-A) copolymers, where electron-rich (donor) and electron-poor (acceptor) units are alternated along the backbone to precisely tune the polymer's bandgap and energy levels. researchgate.net
Topological and Supramolecular Structures: Beyond a linear chain, polymers can be designed with more complex architectures. This includes creating block copolymers, where long sequences of different monomers are joined, which can self-assemble into well-defined nanostructures. rsc.org Two-dimensional (2D) polymers, where conjugation extends in a plane, and three-dimensional (3D) π-systems are emerging areas that offer pathways to materials with unprecedented electronic and optical properties. capes.gov.bracs.org
By combining these design principles, chemists can engineer thiophene-based polymers with optimized properties, such as high charge carrier mobility for transistors, broad absorption for solar cells, or specific chromic responses for sensors. wikipedia.orgscispace.com
Harnessing π-Conjugation: The Role of "this compound" in Advanced Materials
The organic compound this compound is a specialized thiophene-based molecule recognized for its significant potential in the realm of organic electronics and materials science. evitachem.com Its distinct molecular architecture, featuring a vinyl-bridged bithiophene system, provides an extended π-conjugated pathway that is fundamental to its electronic and optical properties. This structure facilitates efficient charge delocalization and transport, making it a valuable building block for a new generation of advanced materials. evitachem.com The presence of a bromine atom also offers a reactive site for further chemical modifications, allowing for the synthesis of more complex conjugated polymers and molecules tailored for specific high-performance applications. evitachem.com
Structure Property Relationships in 3 Bromo 4 2 3 Thienyl Vinyl Thiophene Architectures
Influence of Bromine Substitution on Electronic Properties and Chemical Reactivity
The inclusion of a bromine atom at the 3-position of the thiophene (B33073) ring significantly modulates the electronic landscape and chemical reactivity of the molecule. Bromine, being an electronegative element, exerts an electron-withdrawing inductive effect, which can alter the energy levels of the molecular orbitals. Studies on substituted polythiophenes have shown that the introduction of a bromine atom can impact the material's fluorescence properties. mdpi.com For instance, while some functional groups like -OCH3 enhance fluorescence, a -Br substituent can lead to a slight weakening of fluorescence intensity. mdpi.com
From a chemical reactivity standpoint, the bromine atom is a critical functional handle. It provides a reactive site for various cross-coupling reactions, such as Suzuki or Stille coupling, which are instrumental in synthesizing well-defined conjugated polymers. sigmaaldrich.com The carbon-bromine bond can be converted into a more reactive organometallic species, for example, through lithium-halogen exchange with reagents like n-butyllithium, forming 3-lithiothiophene. sigmaaldrich.commallakchemicals.com This transformation is a key step in the elaboration of more complex molecular structures, such as creating oligothiophenes or functionalizing the thiophene core. mallakchemicals.comchemrxiv.org The reactivity of brominated aromatic compounds is a cornerstone of modern organic synthesis, allowing for the construction of complex π-conjugated systems from simpler precursors. sci-hub.se
The stability and reactivity of such compounds are influenced by this substitution. Computational studies on similar brominated molecules have shown that bromine substitution can lead to a more stable, albeit more reactive, structure. researchgate.net
Table 1: Effect of Substitution on Thiophene Properties This table is illustrative, based on general findings from the literature.
| Property | Unsubstituted Thiophene | Bromo-substituted Thiophene | Influence of Bromine |
|---|---|---|---|
| HOMO Energy Level | Higher | Lower | Electron-withdrawing effect lowers HOMO energy |
| LUMO Energy Level | Higher | Lower | Electron-withdrawing effect lowers LUMO energy |
| Electrochemical Band Gap | Wider | Narrower | Can be tuned by the electronic effect of the substituent |
| Fluorescence | Moderate | Slightly Quenched | Halogen atoms can reduce fluorescence intensity mdpi.com |
| Chemical Reactivity | Low | High (at C-Br bond) | Enables cross-coupling and lithiation reactions sigmaaldrich.com |
Impact of Vinyl Linkage on Conjugation Length and Molecular Planarity
The vinyl linkage (–CH=CH–) connecting the two thiophene rings is crucial for establishing an effective π-conjugated pathway across the molecule. This double bond extends the system of alternating single and double bonds, which is a prerequisite for electronic delocalization. Extending the conjugation system is a primary strategy for improving the electronic properties of organic semiconductor materials. researchgate.net
The presence of the vinyl bridge promotes a more planar and rigid molecular structure. researchgate.net A high degree of planarity is desirable as it maximizes the overlap between p-orbitals along the conjugated backbone, which in turn enhances electronic communication between the two thienyl units. Theoretical studies on related thienylenevinylene-based polymers confirm that the vinyl linker contributes to a coplanar and rigid structure, a feature that is expected to increase charge-carrier mobility in thin-film devices. researchgate.net In analogous systems like poly(p-phenylenevinylene) (PPV), the vinylene group is fundamental to its semiconductor properties. d-nb.inforsc.org The insertion of a vinylene linker can significantly alter the electronic characteristics, in some cases reversing the polarity and charge transport behavior of the resulting polymers. researchgate.net
Role of Thienyl Moieties in Extended π-Systems and Intermolecular Interactions
The thienyl moieties are the fundamental building blocks of the extended π-system in 3-Bromo-4-[2-(3-thienyl)vinyl]thiophene. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, which contributes a lone pair of electrons to the aromatic system. It is frequently used as a conjugated bridge in organic electronic materials to widen the intrachain conjugated length. rsc.org The sulfur atom's heteroatom effect can also influence the electronic properties compared to all-carbon analogues.
In molecules containing multiple aromatic rings, such as this one, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often delocalized across the entire π-system, including the thienyl units. semanticscholar.orgnih.gov This delocalization is essential for efficient charge transport, as it allows electrons and holes to move more freely along the molecular backbone.
In the solid state, these thiophene-rich backbones facilitate crucial intermolecular interactions. Specifically, the planar surfaces of the thienyl rings enable π-π stacking between adjacent molecules. These interactions are a form of non-covalent bonding that leads to the self-assembly of molecules into ordered domains. rsc.org The strength and nature of these intermolecular forces, which can be modulated by side chains or other structural features, are paramount in determining the morphology of thin films. nih.gov This molecular packing directly impacts the efficiency of charge hopping between molecules, a key process in organic semiconductor devices. rsc.org
Correlation between Molecular Structure and Charge Carrier Mobility in Polymeric Systems
For polymers derived from this compound, a direct correlation exists between the molecular structure and the resulting charge carrier mobility. High mobility is a key goal for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov
Several structural factors are critical:
Molecular Planarity and Rigidity: As established, the vinyl linker and thiophene units promote a planar backbone. researchgate.net A planar structure enhances intramolecular charge delocalization and facilitates orderly intermolecular packing (crystallinity), both of which are beneficial for charge transport. rsc.org
Crystallinity and Morphology: The ability of polymer chains to pack in an ordered fashion is crucial. Highly crystalline domains with significant π-π stacking provide pathways for efficient charge transport between chains. mdpi.comresearchgate.net The choice of processing solvent can strongly influence film morphology and molecular orientation (e.g., "edge-on" vs. "face-on" packing), which in turn significantly impacts the measured mobility. mdpi.com
Reorganization Energy: This is the energy required to distort the molecular geometry upon addition or removal of a charge. Rigid, planar molecules tend to have lower reorganization energies, which facilitates faster charge transfer between molecules according to Marcus theory. rsc.org
Research on various poly(thienylenevinylene) derivatives has demonstrated that high charge carrier mobilities, in some cases exceeding 1.0 cm²/V·s, can be achieved. researchgate.net The mobility is highly dependent on the specific co-monomers and side chains used in the polymer, which fine-tune the molecular packing and electronic properties. researchgate.net
Table 2: Charge Carrier Mobility in Selected Thiophene-Based Polymeric Systems This table presents data for representative thiophene-based polymers to illustrate the range of mobilities and influencing factors.
| Polymer System | Charge Carrier Type | Mobility (cm²/V·s) | Key Structural/Morphological Factor |
|---|---|---|---|
| poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT) | Hole | 0.2 - 0.6 | Highly organized morphology from processing in the liquid-crystalline mesophase. researchgate.net |
| poly(p-phenylenevinylene) (PPV) | Hole | ~10⁻⁵ | Dispersive transport, thermally activated behavior. rsc.org |
| A quinoidal polymer (PQuBTV) | Hole / Electron | 0.52 / 0.53 | High planarity and extended conjugation from vinylene and quinoidal units. researchgate.net |
| Diketopyrrolopyrrole-based polymer (pDPPS2TT) | Hole / Electron | 0.3 / 0.05 | Enhanced by thermal annealing to improve molecular order. mdpi.com |
Relationship between Molecular Conformation and Optical Response
The optical properties of a conjugated molecule, such as its UV-visible absorption and photoluminescence (emission) spectra, are directly tied to its molecular conformation. worktribe.com The conformation refers to the spatial arrangement of atoms, which can change through rotation around single bonds, such as the bond connecting the vinyl group to the thiophene rings.
Rotation around these single bonds can introduce a torsional angle (twist) in the molecular backbone. nih.gov A larger twist disrupts the π-orbital overlap, effectively shortening the conjugation length. This disruption increases the energy difference between the HOMO and LUMO. According to the fundamental principles of quantum mechanics, a larger HOMO-LUMO energy gap corresponds to the absorption of higher-energy (shorter wavelength) light. Therefore, a more twisted, non-planar conformation will typically result in a blue-shifted absorption spectrum compared to a fully planar conformation. worktribe.com
Conversely, a planar conformation maximizes π-conjugation, which lowers the HOMO-LUMO gap and leads to the absorption of lower-energy (longer wavelength) light, resulting in a red-shifted (or bathochromic) spectrum. semanticscholar.org Studies on various aromatic compounds have demonstrated that different stable conformers can coexist, each with a unique optical signature, leading to broadened emission spectra. worktribe.com The optical response is therefore a sensitive probe of the molecule's three-dimensional structure and its conformational dynamics. nih.govworktribe.com
Future Perspectives and Emerging Research Directions
Rational Design of Next-Generation Thiophene-Vinyl-Thiophene Materials
The rational design of new thiophene-vinyl-thiophene materials is a key area of research focused on tailoring their properties for specific electronic applications. wiley.com By strategically modifying the molecular structure, researchers can control the electronic and photophysical characteristics of these materials. cmu.edu This approach is crucial for developing materials with improved performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
One of the primary strategies involves the incorporation of electron-withdrawing or electron-donating substituents onto the thiophene (B33073) rings. This can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's band gap and improving its stability and charge injection properties. cmu.edu For instance, the introduction of electron-withdrawing groups can enhance the oxidative stability of the material. cmu.edu
Another design approach is the extension of the π-conjugated system by creating oligomers or polymers. The degree of polymerization and the nature of the linkages between monomer units have a profound impact on the electronic properties. For example, increasing the conjugation length generally leads to a smaller band gap and a red-shift in the absorption and emission spectra. mdpi.com The planarity of the molecular backbone is also critical; fused-ring thienoacenes are being explored to create more rigid and planar structures, which can enhance intermolecular π-π stacking and improve charge transport. acs.org
The replacement of certain atoms within the π-system is another effective strategy. For example, substituting carbon with other elements can alter the electronic structure and influence the packing of the material in the solid state. cmu.edu The table below summarizes some of the key molecular design strategies and their expected impact on material properties.
| Design Strategy | Targeted Property | Desired Outcome for Device Performance |
| Substitution with Electron-Withdrawing/Donating Groups | HOMO/LUMO Energy Levels, Band Gap, Stability | Improved charge injection, enhanced stability, optimized light absorption |
| Extension of π-Conjugation (Oligomers/Polymers) | Band Gap, Absorption/Emission Spectra | Tunable optical properties, enhanced charge carrier mobility |
| Introduction of Fused Rings | Molecular Planarity, Intermolecular Interactions | Improved solid-state packing, higher charge carrier mobility |
| Heteroatom Substitution | Electronic Structure, Solid-State Packing | Fine-tuning of electronic properties and molecular organization |
Advanced Synthesis Strategies for Enhanced Efficiency and Scalability
The realization of commercially viable organic electronic devices based on thiophene-vinyl-thiophene materials hinges on the development of advanced synthesis strategies that are both efficient and scalable. While traditional cross-coupling reactions have been instrumental in the laboratory-scale synthesis of these compounds, current research is focused on new methods that offer better control over the molecular structure and can be adapted for large-scale production.
A significant challenge in the synthesis of poly(thiophene vinylene) (PTV) and related polymers is achieving a high degree of regioregularity, which is crucial for optimal electronic properties. The McCullough method, a type of Kumada cross-coupling, has been a foundational technique for producing regioregular poly(3-alkylthiophene)s. pkusz.edu.cn More recent efforts have explored catalyst-transfer polycondensation (CTP) as a controlled polymerization method. cmu.edu CTP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is important for consistent device performance.
Direct arylation polycondensation is emerging as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Stille and Suzuki couplings, as it avoids the preparation of organometallic intermediates. rsc.org This method has been successfully used to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. rsc.org For the synthesis of poly(arylene vinylene)s, acyclic diene metathesis (ADMET) polymerization is a powerful technique that produces defect-free polymers with all-trans olefinic double bonds and reduces by-products. scirp.org
The table below compares some of the advanced synthesis strategies being explored for thiophene-based conjugated polymers.
| Synthesis Method | Key Advantages | Challenges |
| Catalyst-Transfer Polycondensation (CTP) | Controlled molecular weight, low polydispersity | Catalyst stability and transfer efficiency |
| Direct Arylation Polycondensation | Atom-economical, avoids organometallic reagents | Control over regioselectivity, potential for side reactions |
| Acyclic Diene Metathesis (ADMET) Polymerization | Defect-free polymers, all-trans vinylene linkages | Catalyst sensitivity, removal of residual catalyst |
| Gilch Polymerization | High molecular weights, low polydispersity index | Control over monomer ratios, potential for side reactions |
Overcoming the synthetic challenges associated with these methods is crucial for producing high-performance materials in the quantities required for industrial applications. elsevierpure.com
Exploration of Novel Device Architectures and Performance Optimization
The performance of electronic devices based on thiophene-vinyl-thiophene materials is not solely dependent on the intrinsic properties of the material but also on the architecture of the device and the processing conditions used for fabrication. rsc.org A significant area of research is therefore dedicated to exploring novel device structures and optimizing fabrication processes to maximize performance.
In the realm of organic field-effect transistors (OFETs), the interface between the organic semiconductor and the dielectric layer is critical. acs.org Researchers are investigating the use of self-assembled monolayers (SAMs) to modify the dielectric surface, which can lead to improved ordering of the semiconductor film and reduced trap densities, resulting in higher charge carrier mobility and lower threshold voltages. acs.org For instance, a polar SAM of poly[3-(6-carboxyhexyl)thiophene-2,5-diyl] (P3HT-COOH) used as a gate insulator has been shown to produce OFETs with exceptionally low threshold voltages. acs.org
Electrolyte-gated transistors (EGTs) represent a novel device architecture that utilizes an electrolyte as the gate dielectric. mdpi.com This allows for the induction of very high carrier densities at the semiconductor-electrolyte interface, leading to low operating voltages. mdpi.com The development of novel electrolyte materials, including polymer-based and inorganic solid-state electrolytes, is a key focus for improving the stability and performance of EGTs. mdpi.com
The choice of electrodes and the method of depositing the active layer also play a crucial role in device performance. Different organic semiconductors require optimized deposition conditions to achieve the desired film morphology. acs.org The table below highlights some of the key areas of exploration in device architecture and performance optimization for thiophene-based OFETs.
| Area of Exploration | Key Innovation | Impact on Device Performance |
| Dielectric/Semiconductor Interface | Use of Self-Assembled Monolayers (SAMs) | Reduced trap density, improved charge carrier mobility, lower threshold voltage |
| Device Architecture | Electrolyte-Gated Transistors (EGTs) | Low operating voltages, high carrier densities |
| Active Layer Deposition | Optimized deposition techniques (e.g., solution shearing, inkjet printing) | Controlled film morphology, improved molecular ordering |
| Electrode Materials | High work function metals, conductive polymers | Efficient charge injection and extraction |
Theoretical Insights Driving Experimental Innovation in Conjugated Systems
Theoretical and computational studies play a pivotal role in advancing the field of conjugated organic materials by providing a deeper understanding of their structure-property relationships and guiding the design of new materials with enhanced functionalities. acs.org Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to predict the electronic and optical properties of thiophene-based molecules, oligomers, and polymers. mdpi.comjchps.com
These computational tools allow researchers to calculate key parameters such as HOMO and LUMO energy levels, band gaps, and absorption and emission spectra. mdpi.com For example, DFT calculations have shown that as the degree of polymerization in polythiophene increases, the LUMO energy decreases and the HOMO energy increases, leading to a smaller band gap. mdpi.com This theoretical understanding allows for the targeted synthesis of materials with specific optical properties.
Theoretical models are also used to investigate the influence of molecular conformation on electronic properties. For instance, calculations have revealed that the torsion angle between adjacent thiophene units in oligothiophenes can significantly impact the extent of π-conjugation. arxiv.org This insight is crucial for designing molecules with a more planar backbone to enhance charge transport.
Furthermore, computational approaches are being integrated with experimental work in a closed-loop, data-driven design process. rsc.org This involves using machine learning algorithms to screen large virtual libraries of molecules and identify promising candidates for synthesis and experimental validation. rsc.org This synergy between theory and experiment is accelerating the discovery of new high-performance materials.
The table below lists some of the key theoretical methods and their applications in the study of conjugated thiophene systems.
| Theoretical Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of ground-state electronic structure | Prediction of HOMO/LUMO energies, band gaps, and molecular geometries |
| Time-Dependent DFT (TD-DFT) | Calculation of excited-state properties | Prediction of UV-Vis absorption and emission spectra |
| Molecular Dynamics (MD) Simulations | Simulation of molecular packing and morphology | Understanding of solid-state structure and its influence on charge transport |
| Quantum Monte Carlo (QMC) | High-accuracy calculation of electronic properties | Benchmarking of less computationally expensive methods |
By providing predictive models and a deeper understanding of the underlying physics, theoretical insights are indispensable for driving experimental innovation in the field of conjugated systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
